Disodium dodecyl(sulphonatophenoxy)benzenesulphonate

概要

説明

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate is a surfactant and additive widely used in various industrial applications. It is known for its excellent emulsifying and wetting properties, making it valuable in the manufacture of paints, lacquers, inks, dyes, coatings, and other products . Additionally, it is used for the recovery of organic solvents from wastewater .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of disodium dodecyl(sulphonatophenoxy)benzenesulphonate involves several key steps. The process typically begins with the alkylation of diphenyl ether using dodecyl chloride in the presence of a catalyst. The optimal reaction conditions for this step include a catalyst-to-reactant ratio of 1:5, a reaction temperature of 70°C, and a reaction time of 5 hours .

Following alkylation, the product undergoes sulfonation using either fuming sulfuric acid or chlorosulfonic acid. The best conditions for sulfonation with fuming sulfuric acid are a sulfur trioxide concentration of 15%, a reaction temperature of 35°C, and a reaction time of 1 hour . For chlorosulfonic acid, the optimal conditions are a reaction time of 20 minutes, a reactant-to-chlorosulfonic acid ratio of 1:5, and a reaction temperature of 15°C .

Industrial Production Methods

Industrial production of this compound involves a clean and efficient process. The production begins with the addition of measured amounts of new and recycled diphenyl ether into a reaction vessel. The mixture is stirred and heated to 80-100°C under vacuum to remove water . After dehydration, a catalyst is added, and the mixture is cooled to 50-70°C before the gradual addition of tetrapropylene. The reaction continues for 12 hours to complete the alkylation .

化学反応の分析

Sulfonation Reactions

Sulfonation represents the primary reaction pathway for this compound, involving electrophilic substitution on aromatic rings. The process follows a two-step mechanism:

-

Electrophilic attack by sulfur trioxide (SO₃) or sulfuric acid derivatives forms a σ-complex intermediate.

-

Deprotonation in the presence of alkali yields stable sulfonic acid derivatives .

Key Conditions and Reagents

| Parameter | Optimal Value |

|---|---|

| Sulfonating Agent | Fuming H₂SO₄ (15% SO₃) or ClSO₃H |

| Temperature | 35°C (fuming H₂SO₄), 15°C (ClSO₃H) |

| Reaction Time | 1 hour (fuming H₂SO₄), 20 min (ClSO₃H) |

| Molar Ratio (Agent:Substrate) | 2.5:1 (fuming H₂SO₄), 5:1 (ClSO₃H) |

Outcomes

-

Sulfonic Acid Groups Introduced : 1.90–1.92 per molecule under optimal conditions .

-

Byproducts : Sulfones (≈1% yield) form at elevated temperatures or prolonged reaction times .

Oxidation Reactions

Oxidative transformations modify the sulfonate groups or alkyl chains, altering surfactant properties.

Reagents and Conditions

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ | Acidic/neutral aqueous medium | Sulfone derivatives |

| H₂O₂ | 60–70°C, pH 7–9 | Oxidized alkyl chains |

Experimental Findings

-

Potassium Permanganate : Generates sulfones via cleavage of sulfonate groups, detectable via FT-IR at 1,150 cm⁻¹ (S=O stretch).

-

Hydrogen Peroxide : Preferentially oxidizes dodecyl chains, producing carboxylic acid derivatives without ring modification.

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings, enabling functionalization for specialized applications.

Common Reagents

-

Halogens (Br₂, Cl₂) : Bromination/chlorination at para positions relative to sulfonate groups.

-

Nitration (HNO₃/H₂SO₄) : Introduces nitro groups for enhanced solubility in polar solvents.

Conditions and Outcomes

| Reaction Type | Reagent System | Temperature | Major Product |

|---|---|---|---|

| Bromination | Br₂ in CCl₄ | 25°C | 4-Bromo-derivative |

| Nitration | HNO₃ (conc.)/H₂SO₄ | 0–5°C | 3-Nitro-benzenesulphonate |

Side Reactions and Mitigation

Side reactions during synthesis impact yield and purity:

Common Side Reactions

-

Sulfone Formation : Accelerated by excess SO₃ or temperatures >40°C .

-

Polysulfonation : Occurs with prolonged exposure to sulfonating agents, reducing surfactant efficacy .

Mitigation Strategies

Step 1: Alkylation of Diphenyl Ether

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (n = 1:5) |

| Temperature | 70°C |

| Reaction Time | 5 hours |

| Conversion Rate | 82% |

Step 2: Sulfonation

-

Reagent : Fuming H₂SO₄ (15% SO₃)

Stability Under Reactive Conditions

The compound demonstrates stability in:

-

Acidic Media (pH 2–6) : No decomposition over 24 hours.

-

Alkaline Media (pH 8–12) : Gradual hydrolysis (5% loss after 12 hours at 50°C).

科学的研究の応用

Chemistry

SDBS is employed as a surfactant in the synthesis of nanoparticles and advanced materials. Its ability to reduce surface tension facilitates the formation of stable colloidal dispersions, which are essential in nanotechnology.

- Case Study : A study demonstrated that SDBS enhances the stability of carbon nanotube dispersions, which can be utilized in sensors and separation membranes .

Biology

In biological applications, SDBS is used for preparing samples for microscopy and other analytical techniques. Its surfactant properties help in the solubilization of cellular components, improving visibility under microscopy.

- Case Study : Research indicated that SDBS aids in the extraction of membrane proteins from cells, enhancing the efficiency of subsequent analytical methods.

Medicine

The compound is being investigated for its potential in drug delivery systems. SDBS can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Research Findings : Studies have shown that formulations containing SDBS can significantly enhance the therapeutic efficacy of poorly soluble drugs by facilitating their transport across biological membranes.

Industrial Applications

In industrial settings, SDBS is widely used as an emulsifier and wetting agent in the manufacture of:

作用機序

As a surfactant, disodium dodecyl(sulphonatophenoxy)benzenesulphonate reduces the surface tension between different phases, such as oil and water. This property allows it to act as an emulsifier, stabilizing mixtures of immiscible liquids. The molecular targets and pathways involved include the interaction with hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and other structures that enhance solubility and stability .

類似化合物との比較

Similar Compounds

Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar emulsifying properties.

Sodium lauryl ether sulfate (SLES): Commonly used in personal care products for its foaming and cleansing abilities.

Disodium lauryl diphenyl ether disulfonate: Similar in structure and function, used in various industrial applications.

Uniqueness

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate stands out due to its dual sulfonate groups, which enhance its emulsifying and wetting properties compared to other surfactants. This makes it particularly effective in applications requiring strong emulsification and stabilization .

生物活性

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate (SDBS) is a surfactant widely used in various industrial and biological applications. This article explores its biological activity, focusing on cytotoxicity, inflammatory responses, and potential applications in medicine and environmental science.

SDBS is characterized by its amphiphilic structure, which allows it to reduce surface tension between immiscible phases, such as oil and water. This property makes it effective as an emulsifier, facilitating the formation of micelles that enhance the solubility of hydrophobic compounds. The compound is synthesized through a multi-step process involving alkylation and sulfonation reactions, typically using dodecyl chloride and fuming sulfuric acid under controlled conditions.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of SDBS on human keratinocytes (HaCaT cells). The cytotoxicity was assessed using the Cell Counting Kit-8 (CCK-8) method and phase-contrast microscopy. Key findings include:

- Concentration-Dependent Effects : SDBS exhibited cytotoxic effects at concentrations of 20 µg/ml and above, leading to morphological changes in HaCaT cells. Lower concentrations (5, 10, and 15 µg/ml) did not significantly affect cell viability or cytokine expression after 24 hours .

- Inflammatory Cytokine Expression : The study measured mRNA expression levels of pro-inflammatory cytokines IL-1α, IL-6, IL-8, and TNF-α. While higher concentrations induced cytotoxicity, they did not significantly alter the expression levels of these cytokines compared to controls .

Table 1: Cytotoxic Effects of SDBS on HaCaT Cells

| Concentration (µg/ml) | Cell Viability (%) | IL-6 Levels (pg/ml) | IL-8 Levels (pg/ml) |

|---|---|---|---|

| 5 | 98 | Not significant | Not significant |

| 10 | 95 | Not significant | Not significant |

| 15 | 90 | Not significant | Not significant |

| 20 | 70 | Increased | Increased |

Environmental Impact and Biodegradability

SDBS has been assessed for its environmental impact due to its widespread use in hydraulic fracturing fluids. Studies indicate that SDBS can contribute to the formation of disinfection byproducts in treated wastewater, raising concerns about its persistence in aquatic environments .

Biodegradability Assessment : Using Quantitative Structure-Activity Relationship (QSAR) models, SDBS was evaluated for its potential to be persistent, bioaccumulative, and toxic (PBT). Results suggested that while SDBS is biodegradable under certain conditions, its environmental persistence requires further investigation .

Potential Applications in Medicine

Due to its emulsifying properties, SDBS is being explored for various medical applications:

- Drug Delivery Systems : Its ability to enhance solubility makes it a candidate for formulating drug delivery systems that require stable emulsions.

- Biological Sample Preparation : SDBS is utilized in preparing biological samples for microscopy and other analytical techniques.

Case Studies

- Cytotoxicity and Inflammatory Response : A study conducted on HaCaT cells demonstrated that while high concentrations of SDBS are cytotoxic, they do not significantly induce inflammatory responses at lower concentrations. This finding suggests a threshold effect where SDBS can be safely used at lower doses without adverse inflammatory effects .

- Environmental Monitoring : Research focusing on hydraulic fracturing wastewater highlighted the need for monitoring chemicals like SDBS due to their potential to form harmful byproducts during water treatment processes. This emphasizes the importance of assessing both the direct biological activity and the environmental implications of such compounds .

特性

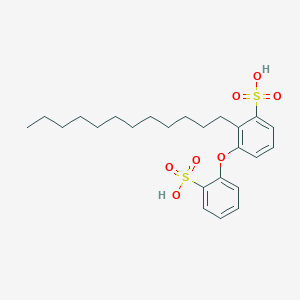

IUPAC Name |

2-dodecyl-3-(2-sulfophenoxy)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-15-20-21(17-14-19-23(20)32(25,26)27)31-22-16-12-13-18-24(22)33(28,29)30/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLUJWGZVASHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860419 | |

| Record name | 2-Dodecyl-3-(2-sulfophenoxy)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 46% Aqueous solution: Clear yellow to amber liquid; [Pilot MSDS] | |

| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28519-02-0 | |

| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium dodecyl(sulphonatophenoxy)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。